Antagonist G
Overview
Description
Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .
Molecular Structure Analysis
The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Scientific Research Applications
Biological Activity in Wastewater
Environmental Monitoring of GPCR-Acting Pharmaceuticals
Pharmaceuticals, including GPCR-acting ones like Antagonist G, raise concerns for aquatic species due to their biological activities. Their presence in wastewater is monitored using assays like the TGFα shedding assay. This helps in prioritizing these pharmaceuticals for environmental monitoring and toxicity testing (Zhang et al., 2020).
Quantification of Pharmaceutical Activities
GPCR-acting pharmaceuticals, including Antagonist G, are quantified in wastewater to understand their biological activities. The TGFα shedding assay is applied to measure the antagonistic activities against various receptors. Understanding these activities aids in environmental monitoring and future toxicity studies (Zhang et al., 2018).
Therapeutic Applications
Use in Gynecological Disorders
Gonadotropin-releasing hormone (GnRH) antagonists like Antagonist G are used in conditions such as endometriosis, adenomyosis, non-menstrual pelvic pain, uterine fibroids, and precocious puberty. These antagonists offer rapid onset of clinical effects and are emerging as first lines of treatment for these conditions (Ruiz et al., 2022).
Potential in Treating Prostate Cancer
The cardiovascular effects of GnRH antagonists in men with prostate cancer have been studied. These antagonists may reduce adverse cardiovascular events compared to GnRH agonists, suggesting a therapeutic advantage in this context (Cirne et al., 2021).
Miscellaneous Applications
- **NMDA ReceptorAntagonists in Neuropharmacology:** Selective NMDA receptor GluN2B subunit antagonists, a class of antagonists, have shown promise in the treatment of major depressive disorders. Research into these compounds reveals their impact on neuroendocrine regulation and potential involvement in metabolic drug–drug interactions (Bromek et al., 2021).
Role in Lung Endothelial Barrier Function
GHRH antagonists have been found to support lung endothelial barrier function. They modulate key intracellular pathways that regulate endothelial permeability, suggesting potential therapeutic applications in treating severe respiratory abnormalities like ARDS (Uddin et al., 2019).
Influence on Cardiovascular Proteins in Prostate Cancer
A proteomics analysis comparing cardiovascular proteins in men using ADT showed that GnRH antagonists affect proteins associated with plaque stability. This supports a direct protective effect of GnRH-antagonists on plaque stability in patients with advanced prostate cancer (Lifshitz et al., 2021).
properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antagonist G | |
CAS RN |
115150-59-9 | |
Record name | Antagonist G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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